molecular formula C19H26N2O4 B1528029 Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 1330763-68-2

Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B1528029
CAS No.: 1330763-68-2
M. Wt: 346.4 g/mol
InChI Key: VAKDIUWABBBKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[320]heptane-3-carboxylate is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cycloaddition reaction to form the bicyclic core, followed by functional group modifications to introduce the tert-butyl and benzyloxycarbonylamino groups.

    Cycloaddition Reaction: The initial step often involves a [2+2] cycloaddition reaction to form the bicyclic structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and automated systems for functional group modifications to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: Researchers use this compound to study the interactions of bicyclic structures with biological targets, providing insights into their potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 1-(phenylmethoxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-11-15-9-10-19(15,13-21)20-16(22)24-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKDIUWABBBKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 3
Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.